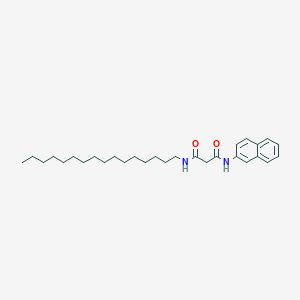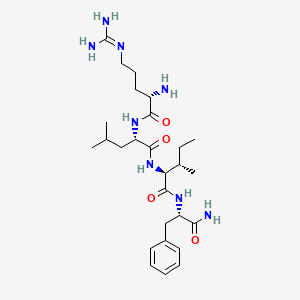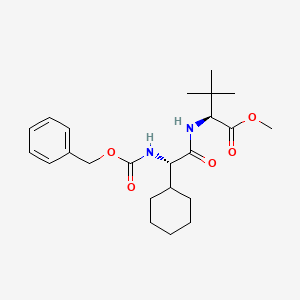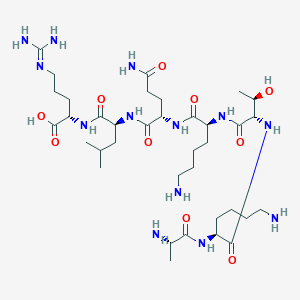![molecular formula C20H22O4 B14242377 8-[([1,1'-Biphenyl]-4-yl)oxy]-2-oxooctanoic acid CAS No. 436150-72-0](/img/structure/B14242377.png)
8-[([1,1'-Biphenyl]-4-yl)oxy]-2-oxooctanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-[([1,1’-Biphenyl]-4-yl)oxy]-2-oxooctanoic acid is an organic compound characterized by the presence of a biphenyl group attached to an oxooctanoic acid chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 8-[([1,1’-Biphenyl]-4-yl)oxy]-2-oxooctanoic acid typically involves a multi-step process. One common method includes the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with a halogenated biphenyl compound in the presence of a palladium catalyst . The reaction conditions are generally mild and can be carried out at room temperature.
Industrial Production Methods
For industrial-scale production, the synthesis of 8-[([1,1’-Biphenyl]-4-yl)oxy]-2-oxooctanoic acid may involve optimized reaction conditions to increase yield and reduce costs. This can include the use of continuous flow reactors and advanced purification techniques to ensure high purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
8-[([1,1’-Biphenyl]-4-yl)oxy]-2-oxooctanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The biphenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .
Applications De Recherche Scientifique
8-[([1,1’-Biphenyl]-4-yl)oxy]-2-oxooctanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and coatings.
Mécanisme D'action
The mechanism of action of 8-[([1,1’-Biphenyl]-4-yl)oxy]-2-oxooctanoic acid involves its interaction with specific molecular targets. The biphenyl group can interact with hydrophobic pockets in proteins, while the oxooctanoic acid chain can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
4,4’-Biphenyldiboronic acid: Shares the biphenyl core but differs in functional groups.
4,4’-Biphenylenediboronic acid: Another biphenyl derivative with boronic acid groups.
Uniqueness
8-[([1,1’-Biphenyl]-4-yl)oxy]-2-oxooctanoic acid is unique due to its combination of a biphenyl group with an oxooctanoic acid chain, which imparts distinct chemical and biological properties compared to other biphenyl derivatives .
Propriétés
Numéro CAS |
436150-72-0 |
|---|---|
Formule moléculaire |
C20H22O4 |
Poids moléculaire |
326.4 g/mol |
Nom IUPAC |
2-oxo-8-(4-phenylphenoxy)octanoic acid |
InChI |
InChI=1S/C20H22O4/c21-19(20(22)23)10-6-1-2-7-15-24-18-13-11-17(12-14-18)16-8-4-3-5-9-16/h3-5,8-9,11-14H,1-2,6-7,10,15H2,(H,22,23) |
Clé InChI |
VREZMJDAPPMITK-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=CC=C(C=C2)OCCCCCCC(=O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2S)-5-Ethoxy-5-oxo-2-[(triphenylmethyl)amino]pentanoate](/img/structure/B14242298.png)
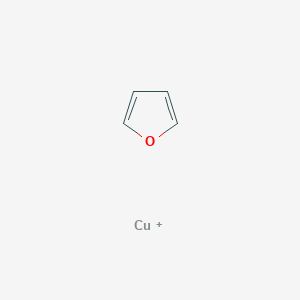
![N-Benzyl-N'-[(2-nitrophenyl)methyl]urea](/img/structure/B14242306.png)


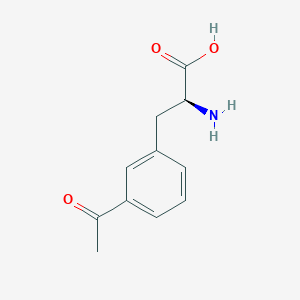
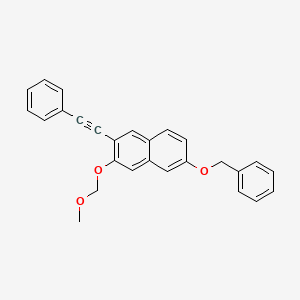
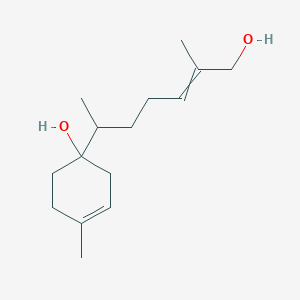
![2-Hexanone, 5-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-](/img/structure/B14242334.png)
![3-Pyridinecarbonitrile, 4-methyl-2,6-bis[(4-octylphenyl)amino]-](/img/structure/B14242339.png)
